molecular formula C18H25N3O4 B15105187 Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate

Cat. No.: B15105187
M. Wt: 347.4 g/mol
InChI Key: QLZVZXFEVKPETR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinone core (5-oxo-1-phenylpyrrolidin-3-yl) linked via a carbonyl-aminoethyl bridge to a tert-butyl carbamate group. The carbamate acts as a protecting group for the amine, a common strategy in medicinal chemistry to modulate solubility or stability during synthesis .

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(24)20-10-9-19-16(23)13-11-15(22)21(12-13)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,23)(H,20,24)

InChI Key

QLZVZXFEVKPETR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylpyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Functional Groups

The tert-butyl carbamate group is a recurring motif in analogs, but core heterocyclic structures vary significantly:

Compound Name / Example Key Functional Groups Core Heterocycle
Target Compound Pyrrolidinone, carbamate, amide 5-oxo-pyrrolidin-3-yl
Example from Pyrazolo[3,4-d]pyrimidine, chromen-4-one, carbamate Pyrazolo-pyrimidine + chromenone
Compound 63 from Tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin, carbamate Oxazolo-oxazine

Key Observations :

  • Compound 63 () incorporates a fused oxazolo-oxazine ring, offering rigidity distinct from the target’s flexible pyrrolidinone.

Physical Properties

Limited data are available for the target compound, but analogs provide benchmarks:

Property Target Compound Example () Compound 63 ()
Molecular Weight (g/mol) Not reported 615.7 (M+1) Not reported
Melting Point (°C) Not reported 163–166 131–133

Analysis :

  • Higher melting points in ’s compound may arise from extended aromaticity (chromenone) and hydrogen-bonding pyrazolo-pyrimidine.
  • Compound 63’s lower melting point (131–133°C) aligns with its less planar oxazolo-oxazine core.

Biological Activity

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl carbamate functional group attached to a 2-aminoethyl chain, which is further linked to a phenylpyrrolidine moiety. The general formula can be represented as follows:

C18H26N2O3\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{3}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

1. Antiviral Activity

Research has indicated that carbamate derivatives, including this compound, exhibit notable antiviral properties. For instance, studies have shown that certain derivatives can inhibit the SARS-CoV 3CL protease, a key enzyme in the replication of coronaviruses. The inhibitory activity was assessed using fluorometric assays, revealing IC50 values that suggest significant potency against viral targets .

2. Anticancer Potential

The compound has demonstrated potential anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have reported that similar carbamate derivatives can affect cancer cell lines by modulating signaling pathways associated with cell survival and growth .

3. Anti-inflammatory Effects

Tert-butyl carbamate derivatives have been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed that these compounds could significantly reduce inflammation, with percentage inhibition values ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish biological activity by affecting lipophilicity and electronic properties.
  • Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can impact binding affinity to target proteins, influencing both potency and selectivity.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of similar carbamate compounds against SARS-CoV highlighted the importance of structural features such as hydrophobicity and hydrogen bonding capabilities in enhancing inhibitory effects . The findings underscored the potential for developing effective antiviral agents based on this scaffold.

Case Study 2: Cancer Cell Line Studies

In another investigation, various substituted carbamate derivatives were tested on multiple cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity, suggesting that fine-tuning the molecular structure could yield more effective anticancer agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of SARS-CoV 3CL protease
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatorySignificant reduction in edema

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate derivatives with activated carbonyl intermediates. A common approach is reacting 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with tert-butyl (2-aminoethyl)carbamate in the presence of coupling agents like EDC/HOBt. Key steps include:

  • Reaction Conditions : Conducted under inert atmosphere (N₂/Ar) at 0–5°C to suppress epimerization or decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity .
  • Side Reaction Mitigation : Use of anhydrous solvents (e.g., DCM, THF) and controlled stoichiometry (1:1.2 molar ratio of acid to amine) minimizes unwanted acylation or dimerization .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl group), δ 6.5–7.5 ppm (phenyl protons), and δ 8.1 ppm (amide NH) confirm functional groups .
    • ¹³C NMR : Signals near δ 155 ppm (carbamate carbonyl) and δ 170 ppm (pyrrolidinone carbonyl) validate connectivity .
  • Mass Spectrometry : HRMS-ESI (m/z [M+H]⁺) matches theoretical molecular weight within 3 ppm error .
  • X-ray Crystallography : SHELXL refinement (if crystalline) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

Methodological Answer: Discrepancies often arise from dynamic processes or impurities:

  • Dynamic NMR (DNMR) : Variable-temperature NMR (e.g., 25–60°C) identifies rotameric equilibria in the carbamate or amide bonds .
  • 2D Experiments :
    • HSQC/HMBC : Assigns ambiguous proton-carbon correlations (e.g., distinguishing pyrrolidinone vs. phenyl environments) .
    • NOESY : Detects spatial proximity between tert-butyl and phenyl groups to confirm conformation .
  • Impurity Profiling : LC-MS/MS or preparative TLC isolates byproducts (e.g., hydrolyzed intermediates) .

Q. Q4. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: Focus on functional group transformations:

  • Carbamate Deprotection : Treat with TFA/DCM (1:4 v/v) to yield free amine, monitored by TLC (disappearance of tert-butyl signal at Rf 0.6) .
  • Amide Hydrolysis : React with 6M HCl at 80°C for 4h to generate carboxylic acid derivatives; confirm via IR (loss of amide I band at ~1650 cm⁻¹) .
  • Biological Activity Screening :
    • Enzyme Assays : Test inhibition of acetylcholinesterase (Ellman’s method) or kinases (radiolabeled ATP competition) .
    • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and measure intracellular accumulation via scintillation counting .

Q. Q5. How can computational methods enhance understanding of this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding poses to receptors (e.g., FAK kinase) using PDB structures (e.g., 2ETM). Key interactions include hydrogen bonds with pyrrolidinone carbonyl and hydrophobic contacts with tert-butyl .
  • MD Simulations (GROMACS) : Simulate solvated systems (TIP3P water) for 100 ns to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. pyridyl) with IC₅₀ values using MOE or Schrödinger .

Data Contradiction Analysis

Q. Table 1: Common Analytical Challenges and Solutions

Issue Possible Cause Resolution Reference
Broad NH peaks in ¹H NMRHydrogen exchange with moistureDry sample over P₂O₅, use deuterated DMSO
Low HRMS-ESI signalIon suppression from buffersDesalt via SPE (C18 cartridge)
Crystal twinningPolymorphic formsOptimize crystallization solvent (MeOH/EtOAc)

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